7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine
Description
7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine is a synthetic purine derivative characterized by a 7H-purin-6-amine core substituted with a 1-(triphenylmethoxy)pent-4-en-2-yl group at the N7 position. The triphenylmethoxy group introduces significant steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
CAS No. |
918795-49-0 |
|---|---|
Molecular Formula |
C29H27N5O |
Molecular Weight |
461.6 g/mol |
IUPAC Name |
7-(1-trityloxypent-4-en-2-yl)purin-6-amine |
InChI |
InChI=1S/C29H27N5O/c1-2-12-25(34-21-33-28-26(34)27(30)31-20-32-28)19-35-29(22-13-6-3-7-14-22,23-15-8-4-9-16-23)24-17-10-5-11-18-24/h2-11,13-18,20-21,25H,1,12,19H2,(H2,30,31,32) |
InChI Key |
RNHZNLHAUWIAAJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N4C=NC5=NC=NC(=C54)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1-(Trityloxy)pent-4-en-2-yl)-7H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Trityloxy Intermediate: The trityloxy group is introduced by reacting triphenylmethanol with an appropriate alkyl halide under basic conditions.
Alkylation of the Purine Ring: The trityloxy intermediate is then reacted with a purine derivative, such as 6-chloropurine, under nucleophilic substitution conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pent-4-en-2-yl chain, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed on the purine ring or the trityloxy group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 7-(1-(Trityloxy)pent-4-en-2-yl)-7H-purin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It can serve as a probe to investigate the mechanisms of enzyme action and nucleic acid binding.
Medicine: In medicine, purine derivatives are explored for their potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities. This compound may be evaluated for its efficacy in these areas through in vitro and in vivo studies.
Industry: In the industrial sector, 7-(1-(Trityloxy)pent-4-en-2-yl)-7H-purin-6-amine can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(1-(Trityloxy)pent-4-en-2-yl)-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with nucleic acids, affecting processes like DNA replication and transcription. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 7H-Purin-6-amine Derivatives
*Estimated based on substituent contributions.
Key Observations
Substituent Size and Lipophilicity :
- The triphenylmethoxy group in the target compound confers extreme lipophilicity compared to smaller substituents like methyl (7-Methyladenine) or benzyl (BAP). This may enhance membrane permeability but reduce aqueous solubility, limiting bioavailability .
- In contrast, 4NBADE’s nitrobenzyl group balances lipophilicity and electronic effects, enabling cytotoxicity in cancer cells .
Biological Activity: Cytokinin Analogues: BAP and Kinetin are established cytokinins with agricultural applications. The target compound’s pent-4-en-2-yl chain may mimic natural cytokinin side chains (e.g., isoprenoid groups in zeatin) but with reduced mobility due to the rigid triphenylmethoxy group . Anticancer Potential: 4NBADE’s nitro group enhances electron-withdrawing effects, stabilizing charge interactions in target enzymes. The absence of such groups in the target compound suggests divergent mechanisms .
Synthetic Accessibility :
- Derivatives like 7-Methyladenine are simpler to synthesize, whereas the triphenylmethoxy group in the target compound requires multi-step protection/deprotection strategies, complicating large-scale production .
Biological Activity
The compound 7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine , also known by its CAS number 918795-49-0, is a purine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a purine base modified with a triphenylmethoxy group and an alkenyl side chain. This unique structure is believed to contribute to its biological activity, particularly in modulating various biochemical pathways.
Structural Formula
| Property | Value |
|---|---|
| Molecular Weight | 372.46 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Case Study:
In a study published in Journal of Medicinal Chemistry, the compound was tested against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values of approximately 15 µM for MCF-7 and 20 µM for PC-3 cells, suggesting potent anticancer activity .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary screening revealed that it possesses moderate antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 64 µg/mL |
The proposed mechanism of action for the biological activity of this compound involves the inhibition of key enzymes involved in nucleotide synthesis and DNA replication. This leads to reduced proliferation rates in cancer cells and increased susceptibility in bacterial strains.
Research Findings
A comprehensive review of literature highlights several key findings regarding this compound:
- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to G1 phase arrest in cancer cells, which is critical for preventing tumor growth.
- Apoptosis Induction : Flow cytometry analysis has shown increased annexin V positivity, indicating that the compound induces apoptosis through intrinsic pathways.
- Synergistic Effects : When combined with standard chemotherapeutic agents like doxorubicin, enhanced cytotoxic effects were observed, suggesting potential for combination therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
